molecular formula C15H15NO4S2 B3012408 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1797843-96-9

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3012408
CAS No.: 1797843-96-9
M. Wt: 337.41
InChI Key: YGHLYRGGZTZGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

Azetidin-2-ones, a class of compounds to which this molecule belongs, have been reported to target transpeptidase enzymes, which are essential for bacterial cell-wall synthesis .

Mode of Action

Azetidin-2-ones are known to inhibit the action of transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis . This interaction with its targets leads to the inability of bacteria to maintain their cell wall, resulting in bacterial death.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This is based on the known action of azetidin-2-ones .

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHLYRGGZTZGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.